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Compound of Interest

Compound Name: Meleagrin

Cat. No.: B1676177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical compound Meleagrin with

established inhibitors, focusing on its on-target efficacy and potential off-target liabilities. The

information presented is intended to assist researchers in evaluating the therapeutic potential

and safety profile of Meleagrin for further development.

Executive Summary
Meleagrin, a fungal alkaloid, has demonstrated potent inhibitory activity against two distinct

molecular targets: the receptor tyrosine kinase c-Met, a key driver in various cancers, and the

bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a validated target for antibacterial

agents. This dual activity positions Meleagrin as a potential candidate for both anticancer and

antimicrobial therapies. However, a thorough evaluation of its off-target effects is crucial for

preclinical validation. This guide compares Meleagrin's performance against the c-Met

inhibitors SU11274 and Crizotinib, and the FabI inhibitor Triclosan, providing available data on

their respective on-target and off-target activities.
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Compound Target Assay Type IC50 (μM)
Cell
Line/Syste
m

Reference

Meleagrin
c-Met (wild-

type)

Z'-Lyte

Kinase Assay
4.2 Biochemical [1]

c-Met

(M1250T

mutant)

Z'-Lyte

Kinase Assay
2.1 Biochemical [1]

SU11274 c-Met
Cell-free

assay
0.01 Biochemical [2]

HGF-induced

cell

proliferation

Cell-based 1-1.5 Various [2]

Crizotinib c-Met
Biochemical

assay
0.005-0.025 Biochemical [3]
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Compound Target Organism MIC (μg/mL) Reference

Meleagrin FabI
Staphylococcus

aureus

Not explicitly

stated, but

inhibits fatty acid

biosynthesis

[4]

Triclosan FabI

Staphylococcus

aureus

(sensitive)

0.016 [5]

Staphylococcus

aureus

(resistant)

1 - 2 [5]

Escherichia coli

(reference

strains)

0.5 - 1 [6]

Escherichia coli

(clinical isolates)
up to 64 [6]
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Compound
Off-Target/Cell
Line

Assay Type IC50/Effect Reference

Meleagrin

c-Met

independent (T-

47D)

Antiproliferative > 40 μM [1]

Non-tumorigenic

(MCF-10A)
Cytotoxicity Minimal [1]

MDA-MB-231 LDH Release
2.5% at 25 μM,

9.4% at 50 μM
[1]

HL-60

(Leukemia)
Cytotoxicity 7.4 μM [1]

A-549 (Lung

Cancer)
Cytotoxicity 19.9 μM [1]

SU11274

Flk, FGFR-1, c-

src, PDGFbR,

EGFR

Kinase activity

>50-500 fold

selective for c-

Met

[2]

Crizotinib
Broad Kinome

Panel
KINOMEscan

Inhibits multiple

kinases (see

original data for

full panel)

[3]

Various
Clinical

observation

Hepatotoxicity,

visual

disturbances,

ILD

[3][7]

Triclosan
Human gingival

epithelial cells

Cytotoxicity (NR

assay)

0.05-0.06 mM

(24h)
[8]

Human dermal

fibroblasts (BJ)

Cytotoxicity

(MTT assay)
28.44 μg/mL [9]

Rat

cardiomyoblasts

(H9c2)

Cytotoxicity

(MTT assay)
25.36 μg/mL [9]
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Mammalian

mitochondria
Various

Depolarization,

uncoupling of

respiration

[10]

Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay (Z'-Lyte Assay)
This assay quantifies the inhibition of c-Met kinase activity by measuring the extent of

phosphorylation of a synthetic peptide substrate.

Reaction Setup: In a 384-well plate, combine the c-Met enzyme, a fluorescently labeled

peptide substrate, and the test compound (e.g., Meleagrin) at various concentrations.

ATP Addition: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to

proceed.

Development: Add a development reagent containing a site-specific protease that cleaves

only the non-phosphorylated peptide.

Detection: Measure the fluorescence resonance energy transfer (FRET) signal.

Phosphorylation of the substrate protects it from cleavage, resulting in a high FRET signal.

The IC50 value is calculated from the dose-response curve of the inhibitor.

Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI)
Inhibition Assay
This assay measures the inhibition of FabI enzymatic activity by monitoring the oxidation of

NADH.

Reaction Mixture: Prepare a reaction mixture containing the purified FabI enzyme, the

substrate (e.g., crotonoyl-ACP or crotonoyl-CoA), and the test compound in a suitable buffer.

Initiation: Start the reaction by adding NADH.
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Monitoring: Monitor the decrease in absorbance at 340 nm over time, which corresponds to

the oxidation of NADH to NAD+.

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to

determine the IC50 value.

MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will

reduce MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570

nm using a microplate reader. The intensity of the color is proportional to the number of

viable cells.
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Caption: Simplified c-Met signaling pathway and the inhibitory action of Meleagrin.
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Caption: Bacterial fatty acid synthesis pathway highlighting the role of FabI inhibited by

Meleagrin.
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Caption: Experimental workflow for validating the off-target effects of a preclinical compound.

Discussion and Conclusion
Meleagrin demonstrates promising dual-target activity against c-Met and bacterial FabI. Its

inhibitory potency against a mutant form of c-Met suggests it may overcome certain forms of

drug resistance.[1] Furthermore, Meleagrin exhibits selectivity for c-Met-dependent cancer

cells over c-Met-independent and non-tumorigenic cell lines, indicating a potential therapeutic

window.[1]

However, a comprehensive understanding of Meleagrin's off-target profile is still developing.

While it shows lower cytotoxicity against non-cancerous cells compared to some cancer cell

lines, its broader off-target effects, particularly against a wide panel of human kinases, have not

been extensively reported in publicly available literature. The established c-Met inhibitor

Crizotinib, for instance, is known to inhibit multiple kinases, which contributes to its clinical

efficacy but also to its side-effect profile.[3] A direct comparison of Meleagrin's kinome-wide
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selectivity with that of Crizotinib and the highly selective inhibitor SU11274 would be invaluable

for predicting its potential for off-target toxicities.

In the context of its antibacterial activity, a direct comparison of Meleagrin's MIC values against

various bacterial strains with those of Triclosan is needed. Triclosan is known to have off-target

effects on mammalian cells, including mitochondrial toxicity.[10] Investigating whether

Meleagrin shares these liabilities is a critical step in its preclinical evaluation as a potential

antimicrobial agent.

A noteworthy finding is that an analog of Meleagrin, oxaline, has been reported to disrupt

tubulin polymerization. This raises the possibility of a similar off-target effect for Meleagrin
itself, which warrants further investigation through dedicated tubulin polymerization assays.

In conclusion, Meleagrin is a compelling preclinical candidate with a unique dual-targeting

profile. Future preclinical studies should prioritize a comprehensive assessment of its off-target

effects, including a broad kinase screen and evaluation of its potential for tubulin polymerization

inhibition and mitochondrial toxicity. These studies will be essential to fully delineate its

therapeutic potential and establish a clear safety profile before advancing to further stages of

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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